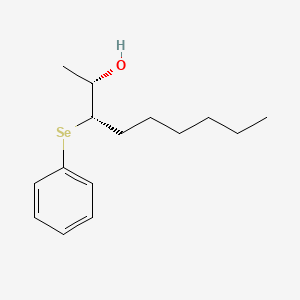![molecular formula C17H11NO5 B14192629 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one CAS No. 917611-08-6](/img/structure/B14192629.png)
5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one: is a synthetic organic compound belonging to the class of flavonoids This compound is characterized by the presence of a benzopyran ring system substituted with a hydroxy group and a nitrophenyl ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxy-4H-1-benzopyran-4-one and 4-nitrobenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 5-hydroxy-4H-1-benzopyran-4-one and 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours to ensure complete conversion of the starting materials to the product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is used in research to explore its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, the compound is investigated for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in the production of high-value products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-[(4-nitrophenyl)diazenyl]benzaldehyde
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl acetonitrile
Comparison
Compared to similar compounds, 5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl ethenyl group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
917611-08-6 |
|---|---|
Molecular Formula |
C17H11NO5 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
5-hydroxy-2-[2-(4-nitrophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11NO5/c19-14-2-1-3-16-17(14)15(20)10-13(23-16)9-6-11-4-7-12(8-5-11)18(21)22/h1-10,19H |
InChI Key |
AWLNZKBWTREPMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)


![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)





![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)


